molecular formula C14H15BrN2O2 B8147409 Tert-butyl (6-bromoquinolin-3-yl)carbamate

Tert-butyl (6-bromoquinolin-3-yl)carbamate

Cat. No.: B8147409
M. Wt: 323.18 g/mol
InChI Key: LGKPPAHHVVYFQW-UHFFFAOYSA-N
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Description

Tert-butyl (6-bromoquinolin-3-yl)carbamate is a chemical compound with the molecular formula C₁₄H₁₅BrN₂O₂ and a molecular weight of 323.19 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound, and is used primarily in research settings.

Preparation Methods

The synthesis of tert-butyl (6-bromoquinolin-3-yl)carbamate typically involves the reaction of 6-bromoquinoline-3-carboxylic acid with tert-butyl carbamate in the presence of a coupling agent such as diisopropylcarbodiimide (DIC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane under reflux conditions

Chemical Reactions Analysis

Tert-butyl (6-bromoquinolin-3-yl)carbamate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the quinoline ring can undergo such transformations under appropriate conditions.

Scientific Research Applications

Tert-butyl (6-bromoquinolin-3-yl)carbamate is used in various scientific research applications, including:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Biological Studies:

    Chemical Synthesis: It is employed in the synthesis of more complex organic molecules, particularly in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of tert-butyl (6-bromoquinolin-3-yl)carbamate is not well-documented. as a quinoline derivative, it is likely to interact with various biological targets, including enzymes and receptors. Quinoline derivatives are known to inhibit enzymes such as topoisomerases and kinases, which play crucial roles in DNA replication and cell signaling pathways .

Comparison with Similar Compounds

Tert-butyl (6-bromoquinolin-3-yl)carbamate can be compared with other quinoline derivatives such as:

This compound is unique due to the presence of both the tert-butyl carbamate group and the bromine atom, which confer specific reactivity and biological activity.

Biological Activity

Tert-butyl (6-bromoquinolin-3-yl)carbamate is a compound with significant potential in medicinal chemistry, particularly due to its biological activity. This article delves into its synthesis, biological effects, mechanisms of action, and comparative studies with related compounds.

Chemical Structure and Properties

  • Molecular Formula : C₁₄H₁₅BrN₂O₂
  • Molecular Weight : 323.19 g/mol
  • CAS Number : 1312611-18-9

The compound features a quinoline core substituted with a bromine atom at the 6-position and a tert-butyl carbamate group. This structure enhances lipophilicity, which may influence its biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of 6-bromoquinoline-3-carboxylic acid with tert-butyl carbamate in the presence of coupling agents like diisopropylcarbodiimide (DIC) and catalysts such as 4-dimethylaminopyridine (DMAP). The reaction is conducted under reflux conditions in organic solvents like dichloromethane.

Enzyme Inhibition

Research indicates that this compound exhibits enzyme inhibitory properties, particularly against topoisomerases and kinases, which are crucial for DNA replication and cell signaling pathways. Quinoline derivatives are known for their ability to act as inhibitors for these enzymes, suggesting that this compound may share similar mechanisms.

Antimicrobial Activity

Some studies have reported that compounds related to quinoline derivatives exhibit antimicrobial properties. Although specific data on this compound's antimicrobial efficacy is limited, its structural similarity to other active quinolines suggests potential activity against various pathogens.

The precise mechanism of action for this compound is not fully elucidated. However, it is hypothesized that the compound interacts with biological targets through:

  • Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles, potentially altering the compound's reactivity and biological interactions.
  • Enzyme Interaction : As a quinoline derivative, it may inhibit critical enzymes involved in cellular processes.

Comparative Studies

To understand the biological significance of this compound, it can be compared with other similar compounds:

Compound NameCAS NumberSimilarity IndexNotable Activity
Tert-butyl (6-bromoquinolin-2-yl)carbamate1312611-18-90.95Potential enzyme inhibitor
Tert-butyl (5-bromoquinolin-2-yl)carbamate1414959-06-00.92Antimicrobial properties
Tert-butyl (7-bromoisoquinolin-3-yl)carbamate2089301-09-50.91Anticancer activity

The activity of these compounds often varies based on the position of the bromine atom on the quinoline ring, which can significantly affect their pharmacological profiles.

Case Studies and Research Findings

Several studies have explored the biological activities of quinoline derivatives similar to this compound:

  • Anti-mycobacterial Activity : A study focused on analogs derived from marine sponge alkaloids demonstrated promising anti-mycobacterial effects, indicating that modifications in the quinoline structure can enhance biological efficacy .
  • In Vivo Studies : In animal models, compounds structurally related to this compound have shown potential in modulating immune responses and reducing inflammatory markers when tested under various conditions .

Properties

IUPAC Name

tert-butyl N-(6-bromoquinolin-3-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2O2/c1-14(2,3)19-13(18)17-11-7-9-6-10(15)4-5-12(9)16-8-11/h4-8H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGKPPAHHVVYFQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN=C2C=CC(=CC2=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 6-bromo-quinoline-3-carboxylic acid (500 mg, 1.98 mmol) and triethylamine (3.97 mmol) in tertbutanol (2 mL) was degassed by bubbling nitrogen for 5 min, and DPPA (3.97 mmol, 858 mg) was added. The reaction mixture was stirred at reflux for 4 h. The solvent was removed in vacuo, and the residue was partitioned between water and ethyl acetate. The aqueous layer was extracted with ethyl acetate (2×), and the combined organics were washed sequentially with a saturated aqueous solution of sodium bicarbonate and brine, dried over sodium sulfate, filtered, and concentrated in vacuo. The residue was by flash chromatography using a gradient of 0-10% methanol/dichloromethane to afford 347 mg of (6-bromo-quinolin-3-yl)-carbamic acid tert-butyl ester (54% yield): 1H NMR (DMSO-d6) δ 1.53 (s, 9H), 7.69 (dd, 1H), 7.85 (d, 1H), 8.21 (d, 1H), 8.48 (s, 1H), 8.85 (d, 1H), 10.00 (bs, 1H); MS (m/z) 325 [M+H]+.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
3.97 mmol
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
858 mg
Type
reactant
Reaction Step Two

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